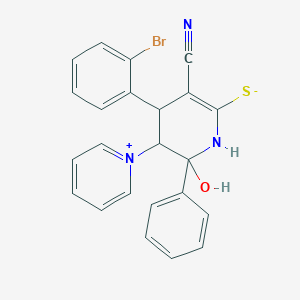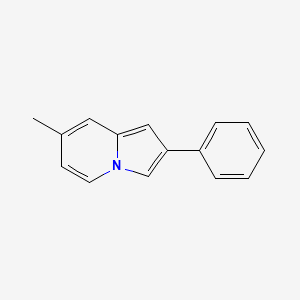![molecular formula C32H36N6O2 B11566105 N',N''-{benzene-1,4-diylbis[(1E,3E)-2-methylprop-1-en-1-yl-3-ylidene]}bis{2-[(3-methylphenyl)amino]acetohydrazide} (non-preferred name)](/img/structure/B11566105.png)
N',N''-{benzene-1,4-diylbis[(1E,3E)-2-methylprop-1-en-1-yl-3-ylidene]}bis{2-[(3-methylphenyl)amino]acetohydrazide} (non-preferred name)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1E,2E)-2-METHYL-3-{4-[(1E,3E)-2-METHYL-3-({2-[(3-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)PROP-1-EN-1-YL]PHENYL}PROP-2-EN-1-YLIDENE]-2-[(3-METHYLPHENYL)AMINO]ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E,2E)-2-METHYL-3-{4-[(1E,3E)-2-METHYL-3-({2-[(3-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)PROP-1-EN-1-YL]PHENYL}PROP-2-EN-1-YLIDENE]-2-[(3-METHYLPHENYL)AMINO]ACETOHYDRAZIDE likely involves multiple steps, including the formation of various intermediates. Typical synthetic routes may include condensation reactions, amide bond formation, and hydrazone formation under specific conditions such as controlled temperature and pH.
Industrial Production Methods
Industrial production methods would focus on optimizing yield and purity while minimizing costs and environmental impact. This might involve the use of catalysts, high-throughput synthesis techniques, and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E,2E)-2-METHYL-3-{4-[(1E,3E)-2-METHYL-3-({2-[(3-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)PROP-1-EN-1-YL]PHENYL}PROP-2-EN-1-YLIDENE]-2-[(3-METHYLPHENYL)AMINO]ACETOHYDRAZIDE may undergo various types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Reaction where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-[(1E,2E)-2-METHYL-3-{4-[(1E,3E)-2-METHYL-3-({2-[(3-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)PROP-1-EN-1-YL]PHENYL}PROP-2-EN-1-YLIDENE]-2-[(3-METHYLPHENYL)AMINO]ACETOHYDRAZIDE could have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible therapeutic applications if it exhibits biological activity.
Industry: Use in the production of specialized materials or chemicals.
Mechanism of Action
The mechanism of action for N’-[(1E,2E)-2-METHYL-3-{4-[(1E,3E)-2-METHYL-3-({2-[(3-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)PROP-1-EN-1-YL]PHENYL}PROP-2-EN-1-YLIDENE]-2-[(3-METHYLPHENYL)AMINO]ACETOHYDRAZIDE would depend on its molecular targets and pathways involved. This could include binding to specific proteins or enzymes, modulating signaling pathways, or interacting with cellular components.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other hydrazides or compounds with similar structural motifs. Examples could be:
- N’-[(1E,2E)-2-METHYL-3-{4-[(1E,3E)-2-METHYL-3-({2-[(3-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)PROP-1-EN-1-YL]PHENYL}PROP-2-EN-1-YLIDENE]-2-[(3-METHYLPHENYL)AMINO]ACETOHYDRAZIDE analogs.
- Other acylhydrazones with similar functional groups.
Uniqueness
The uniqueness of N’-[(1E,2E)-2-METHYL-3-{4-[(1E,3E)-2-METHYL-3-({2-[(3-METHYLPHENYL)AMINO]ACETAMIDO}IMINO)PROP-1-EN-1-YL]PHENYL}PROP-2-EN-1-YLIDENE]-2-[(3-METHYLPHENYL)AMINO]ACETOHYDRAZIDE lies in its specific structure, which may confer unique chemical properties and biological activities compared to other similar compounds.
Properties
Molecular Formula |
C32H36N6O2 |
|---|---|
Molecular Weight |
536.7 g/mol |
IUPAC Name |
2-(3-methylanilino)-N-[(E)-[(E)-2-methyl-3-[4-[(E,3E)-2-methyl-3-[[2-(3-methylanilino)acetyl]hydrazinylidene]prop-1-enyl]phenyl]prop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C32H36N6O2/c1-23-7-5-9-29(17-23)33-21-31(39)37-35-19-25(3)15-27-11-13-28(14-12-27)16-26(4)20-36-38-32(40)22-34-30-10-6-8-24(2)18-30/h5-20,33-34H,21-22H2,1-4H3,(H,37,39)(H,38,40)/b25-15+,26-16+,35-19+,36-20+ |
InChI Key |
FWRQXFYCCMOZEG-GWAJRWIWSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NCC(=O)N/N=C/C(=C/C2=CC=C(C=C2)/C=C(/C=N/NC(=O)CNC3=CC=CC(=C3)C)\C)/C |
Canonical SMILES |
CC1=CC(=CC=C1)NCC(=O)NN=CC(=CC2=CC=C(C=C2)C=C(C)C=NNC(=O)CNC3=CC=CC(=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromophenoxy)-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B11566041.png)
![N-{4-[(4-methoxyphenyl)carbamoyl]phenyl}-4-(octanoylamino)benzamide](/img/structure/B11566042.png)
![1-benzyl-5-bromo-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11566043.png)
![2-(Benzoyloxy)-4-[(E)-({2-[(3,4-dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11566047.png)
![N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,6,7-trimethylquinazolin-2-amine](/img/structure/B11566061.png)


![N-(2,6-Diethylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide](/img/structure/B11566072.png)
![N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]propanamide](/img/structure/B11566075.png)
![2-[(Dimethylsulfamoyl)(phenyl)amino]-N-{4-[(phenylsulfanyl)methyl]phenyl}acetamide](/img/structure/B11566081.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11566083.png)
![2-fluoro-N-[1-(4-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11566086.png)
![N-(4-chloro-2-methylphenyl)-2-{(2E)-2-[4-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B11566091.png)
![2,4-dibromo-6-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B11566092.png)
